molecular formula C20H34O4 B562209 7-Hydroxydarutigenol CAS No. 1188281-99-3

7-Hydroxydarutigenol

Cat. No. B562209
CAS RN: 1188281-99-3
M. Wt: 338.488
InChI Key: BIPACBIPISLDRK-IFWNTPBBSA-N
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Description

7-Hydroxydarutigenol is a type of diterpenoid . It is isolated from the herbs of Siegesbeckia orientalis .


Molecular Structure Analysis

The molecular formula of 7-Hydroxydarutigenol is C20H34O4 . Its molecular weight is 338.5 . The chemical name is (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol .


Physical And Chemical Properties Analysis

7-Hydroxydarutigenol appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

  • Abrogation of an S-phase checkpoint and potentiation of camptothecin cytotoxicity by 7-hydroxystaurosporine (UCN-01) : This study reveals that UCN-01, a selective protein kinase C inhibitor, can enhance the cytotoxicity of camptothecin, a topoisomerase I inhibitor, particularly in cancer cell lines with defective p53 function. This suggests potential applications in cancer therapy, especially against p53-defective tumors (Shao et al., 1997).

  • 7-Hydroxycoumarin inhibits oncogene-induced transformation of murine fibroblasts : This research indicates that 7-Hydroxycoumarin, a naturally occurring substance, can inhibit the proliferation of oncogene-transformed mouse fibroblasts. It does so by selectively down-regulating oncogene expression, suggesting its potential in anti-cancer applications (Seliger & Pettersson, 2005).

  • The effect of UCN-01 (7-hydroxystaurosporine), a potent inhibitor of protein kinase C, on fractionated radiotherapy or daily chemotherapy : This study explores how UCN-01, when combined with fractionated irradiation or chemotherapy agents like cis-DDP or 5-FU, affects tumor cells. The findings suggest that UCN-01 could enhance the effectiveness of these treatments in vivo (Tsuchida & Urano, 1997).

Safety and Hazards

In case of inhalation, the victim should be moved to fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced .

Mechanism of Action

Target of Action

7-Hydroxydarutigenol, also known as 7-Hydroxydarutigel, is a natural product that belongs to the class of compounds known as pimarane diterpenes It has been reported to have certain physiological activity in the plant domain .

Mode of Action

It has been found to inhibit the growth of plant seedlings . This suggests that it may interact with certain biochemical pathways involved in plant growth and development.

Biochemical Pathways

Given its inhibitory effect on plant seedling growth, it can be inferred that it likely interacts with pathways involved in plant growth and development .

Pharmacokinetics

It is known that the compound is a white crystalline solid at room temperature and has low solubility in water but can dissolve in organic solvents such as ether, acetone, and ethanol . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of 7-Hydroxydarutigenol’s action is primarily seen in its inhibitory effect on plant seedling growth . This suggests that it may have potential applications as an active ingredient in herbicides or as a biological insecticide . Additionally, it has been used to study signal transduction pathways during the process of plant growth and development .

Action Environment

The action of 7-Hydroxydarutigenol can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence and type of solvent in the environment could affect its action, efficacy, and stability . .

properties

IUPAC Name

(2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13-,14+,15-,16-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPACBIPISLDRK-IFWNTPBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)[C@H](C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101878
Record name (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188281-99-3
Record name (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188281-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4aR,4bS,7S,9S,10aS)-7-[(1R)-1,2-Dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2,9-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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